Product packaging for 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline(Cat. No.:CAS No. 62333-69-1)

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline

Cat. No.: B15066088
CAS No.: 62333-69-1
M. Wt: 252.27 g/mol
InChI Key: SULTWMKFPLVGLR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3,4-dihydroisoquinoline is a chemical compound of significant interest in organic and medicinal chemistry research. It belongs to the 3,4-dihydroisoquinoline class of nitrogen-containing heterocycles, which are recognized as privileged structures in drug discovery due to their presence in numerous biologically active molecules and natural alkaloids . This scaffold serves as a versatile synthetic intermediate and precursor for the development of more complex molecular architectures . Researchers utilize this core structure to build fused polycyclic systems, such as dihydroisoquinoline-naphthyridinones, which are valuable for exploring new chemical space in library synthesis . The nitroaromatic substituent enhances the reactivity of the molecule, making it a potential candidate for further functionalization via reduction or substitution reactions. While the specific biological profile of this compound is not fully documented, structurally related N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have demonstrated potent urease inhibitory activity in vitro, with some compounds showing greater potency than the standard inhibitor thiourea . This suggests potential research applications for this compound class in developing therapeutic agents for conditions related to Helicobacter pylori infections or in agricultural chemistry to regulate soil urease activity . The compound is intended for research purposes only and is not approved for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B15066088 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline CAS No. 62333-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62333-69-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1-(4-nitrophenyl)-3,4-dihydroisoquinoline

InChI

InChI=1S/C15H12N2O2/c18-17(19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-16-15/h1-8H,9-10H2

InChI Key

SULTWMKFPLVGLR-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1 4 Nitrophenyl 3,4 Dihydroisoquinoline and Its Chemical Derivatives

Established Synthetic Routes to 3,4-Dihydroisoquinoline (B110456) Systems

The synthesis of the 3,4-dihydroisoquinoline scaffold is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in numerous alkaloids and pharmacologically active compounds. Two of the most prominent methods for constructing this ring system are the Bischler-Napieralski cyclization and analogues of the Pictet-Spengler reaction.

Strategic Application of Bischler-Napieralski Cyclization and Its Variants

The Bischler-Napieralski reaction, first reported in 1893, is a powerful and widely used method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgjk-sci.comresearchgate.net The reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically in the presence of a dehydrating agent under acidic conditions. wikipedia.orgnrochemistry.com The substrate, a β-phenylethylamide, undergoes cyclization to form the target dihydroisoquinoline.

The mechanism of the reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions. One pathway involves the formation of a nitrilium ion intermediate, while the other proceeds through a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com The choice of condensing agent is crucial and can significantly influence the reaction's outcome. Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comorganic-chemistry.org For substrates that lack electron-donating groups on the benzene (B151609) ring, a combination of P₂O₅ in refluxing POCl₃ is often the most effective approach. wikipedia.orgjk-sci.com

Over the years, numerous variants of the Bischler-Napieralski reaction have been developed to improve yields, broaden the substrate scope, and employ milder conditions. These modifications are particularly important for sensitive substrates. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) allows the reaction to proceed at lower temperatures, offering a milder alternative to the often harsh conditions of the classic procedure. nih.govorganic-chemistry.org Another modification uses oxalyl chloride to generate an N-acyliminium intermediate, which can help to prevent common side reactions like the retro-Ritter reaction that forms styrenes. organic-chemistry.orgorganic-chemistry.org

Condensing Agent/SystemTypical ConditionsKey Advantages/NotesReference
POCl₃Reflux in an inert solvent (e.g., toluene (B28343), acetonitrile)The most common and traditional reagent. nrochemistry.comorganic-chemistry.org
P₂O₅ / POCl₃RefluxMore powerful; effective for electron-deficient aromatic rings. wikipedia.orgjk-sci.com
Tf₂O / 2-ChloropyridineLow temperature (e.g., -78 °C to rt)Very mild conditions, suitable for sensitive substrates. nih.govorganic-chemistry.org
Oxalyl Chloride / FeCl₃Low temperature, followed by reflux in MeOH/H₂SO₄Avoids retro-Ritter side reactions by forming an N-acyliminium intermediate. organic-chemistry.org
Bromotriphenoxyphosphonium bromide (TPPBr₂)-60 °C in CH₂Cl₂ with triethylamineExtremely mild conditions, high yields for sensitive substrates. organic-chemistry.org

Exploration of Pictet-Spengler Reaction Analogues for Ring Closure

The Pictet-Spengler reaction, discovered in 1911, provides an alternative pathway to the isoquinoline (B145761) core structure. wikipedia.orgthermofisher.com In its classic form, the reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline. wikipedia.orgorganicreactions.org This reaction can be considered a special case of the Mannich reaction. wikipedia.org

To be utilized as a route to 3,4-dihydroisoquinolines, the product of the Pictet-Spengler reaction, a tetrahydroisoquinoline, must undergo a subsequent oxidation step. This two-step process (cyclization followed by oxidation) distinguishes it from the Bischler-Napieralski reaction, which typically yields the dihydroisoquinoline directly. organic-chemistry.orgrsc.org

The reaction conditions for the Pictet-Spengler synthesis can be harsh, often requiring refluxing in strong acids like hydrochloric acid or trifluoroacetic acid, especially for less nucleophilic aromatic rings. wikipedia.org However, for electron-rich systems like indoles, the reaction can proceed under much milder conditions. wikipedia.org The development of asymmetric Pictet-Spengler reactions, using chiral auxiliaries or catalysts, has also been a significant area of research, allowing for the enantioselective synthesis of substituted tetrahydroisoquinolines. rsc.org

Targeted Synthesis of 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline

The synthesis of the specific target molecule, this compound, presents unique challenges, primarily due to the electronic nature of the 4-nitrophenyl group.

Precursor Selection and Chemical Transformations for Arylation

The most direct approach to synthesizing this compound is via the Bischler-Napieralski reaction. The key precursor for this transformation is the corresponding β-phenylethylamide, specifically N-[2-(phenylethyl)]-4-nitrobenzamide .

This amide precursor is typically prepared through a standard amidation reaction between 2-phenylethylamine and an activated form of 4-nitrobenzoic acid , such as 4-nitrobenzoyl chloride . The 4-nitrophenyl group is thereby introduced as part of the acyl moiety prior to the final ring-closing step.

Alternative strategies for arylation at the C1 position exist, such as palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These methods could potentially construct the C1-aryl bond on a pre-formed dihydroisoquinoline intermediate, but the Bischler-Napieralski approach remains the most classical and convergent strategy.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The success of the Bischler-Napieralski cyclization to form this compound is heavily dependent on the reaction conditions. The presence of the electron-withdrawing nitro group on the benzoyl moiety can deactivate the carbonyl group, making the cyclization more challenging than for analogues with electron-donating groups.

To overcome this, more forceful reaction conditions are generally required. Optimization strategies would focus on:

Choice of Condensing Agent : A strong dehydrating system, such as a mixture of P₂O₅ in refluxing POCl₃, is often necessary to drive the reaction to completion for electron-poor substrates. wikipedia.orgjk-sci.com

Temperature and Reaction Time : Higher temperatures and longer reaction times may be needed to achieve a reasonable conversion, though this must be balanced against the risk of side product formation and decomposition.

Solvent : The choice of a high-boiling, inert solvent like toluene or xylene can facilitate the required high temperatures. organic-chemistry.org Microwave-assisted heating has also emerged as a viable technique to accelerate the reaction and potentially improve yields. organic-chemistry.org

The table below summarizes hypothetical optimization parameters for this specific synthesis, based on established principles for challenging Bischler-Napieralski reactions.

ParameterConditionRationale for OptimizationReference
Dehydrating AgentP₂O₅ in POCl₃Provides the strong activation needed for cyclization with an electron-withdrawing group. wikipedia.orgjk-sci.com
TemperatureReflux (110-140 °C)Overcomes the higher activation energy barrier of the reaction. organic-chemistry.org
TechnologyMicrowave IrradiationCan significantly reduce reaction times and potentially increase yield through efficient heating. organic-chemistry.org
Alternative ReagentTf₂O / 2-Cl-PyridineA milder, modern alternative that could potentially improve yield by reducing charring and side reactions, though may require careful optimization. nih.gov

Green Chemistry Principles in Dihydroisoquinoline Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into synthetic methodologies to reduce environmental impact. nih.govmdpi.com The synthesis of dihydroisoquinolines is no exception. For the synthesis of this compound, several green chemistry approaches could be considered:

Alternative Energy Sources : As mentioned, microwave-assisted synthesis is a key green technique that can reduce energy consumption and reaction times compared to conventional heating. organic-chemistry.orgmdpi.com

Greener Solvents : While traditional syntheses often use chlorinated or aromatic hydrocarbon solvents, exploring more benign alternatives or even solvent-free reaction conditions is a primary goal of green chemistry. mdpi.com

Catalysis : Moving away from stoichiometric, phosphorus-based reagents (like POCl₃ and P₂O₅) that generate significant waste is desirable. The development of catalytic Bischler-Napieralski-type reactions, while challenging, is an active area of research. Using recyclable catalysts would further enhance the sustainability of the process. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. One-pot or tandem reactions that combine multiple steps without isolating intermediates can improve atom economy and reduce waste. nih.gov

By applying these principles, the synthesis of this compound can be made more efficient, less hazardous, and more environmentally sustainable.

Novel and Catalytic Approaches for this compound Derivatives

Recent advancements in synthetic organic chemistry have provided a range of powerful tools for the construction of complex heterocyclic scaffolds like this compound. These methods often employ catalytic systems to achieve high levels of efficiency and selectivity, moving beyond classical synthetic routes.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis has emerged as a cornerstone for the formation of carbon-carbon bonds in the synthesis of 1-aryl-3,4-dihydroisoquinolines. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

One prominent strategy involves a cascade cyclocarbopalladation of readily available N-propargyl-2-iodobenzamides followed by a Suzuki-Miyaura coupling with an appropriate arylboronic acid. This approach allows for the regio- and stereoselective synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. While this specific example leads to a derivative with an exocyclic double bond and a carbonyl group, the underlying principle of forming the C1-aryl bond via a palladium-catalyzed cross-coupling is broadly applicable. For the synthesis of this compound, a related strategy could involve the coupling of a suitable dihydroisoquinoline precursor bearing a leaving group at the 1-position with 4-nitrophenylboronic acid.

Another powerful palladium-catalyzed method is the tandem Heck–Suzuki coupling reaction, which has been successfully employed for the stereoselective synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. This reaction demonstrates the versatility of palladium catalysis in constructing complex dihydroisoquinoline derivatives from simple starting materials.

Furthermore, palladium-catalyzed C–H activation/annulation reactions of N-methoxybenzamides with allenes provide an efficient route to substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com This methodology highlights the increasing importance of direct C-H functionalization in streamlining synthetic sequences. Rhodium(III)-catalyzed C-H activation has also been utilized for the synthesis of 4-methyl-substituted dihydroisoquinolones, showcasing the utility of different transition metals in accessing diverse substitution patterns. nih.gov

The following table summarizes key aspects of transition metal-catalyzed reactions applicable to the synthesis of 1-aryl-dihydroisoquinoline derivatives.

Catalyst SystemReaction TypeKey Features
Palladium(II) chloride / Potassium phosphateCyclocarbopalladation/Suzuki–Miyaura CouplingRegio- and stereoselective formation of C-C bonds.
Palladium(0) complexesHeck–Suzuki CouplingStereoselective synthesis of highly substituted derivatives.
Palladium(II) acetate (B1210297) / DIPEAC–H Activation/AnnulationDirect functionalization of C-H bonds for improved atom economy. mdpi.com
Rhodium(III) complexesC-H ActivationAccess to specifically substituted dihydroisoquinolone derivatives. nih.gov

Asymmetric Synthesis Methodologies for Stereoselective Analogue Generation

The development of stereoselective methods for the synthesis of chiral this compound analogues is of great importance, as the biological activity of such compounds is often dependent on their stereochemistry. Asymmetric hydrogenation is a powerful tool for achieving high enantioselectivity in the synthesis of these molecules.

A notable example is the asymmetric hydrogenation of this compound using iridium catalysts bearing chiral phosphorus-based ligands. In a study evaluating various iridium-ligand complexes, the hydrogenation of the 4-nitrophenyl derivative was achieved with complete conversion and an excellent enantiomeric excess (e.e.) of 94% using an iridium catalyst with the tetraMe-BITIOP ligand. dntb.gov.ua This demonstrates the high level of stereocontrol that can be achieved with carefully selected chiral catalysts.

The table below presents the results for the asymmetric hydrogenation of this compound with a specific iridium catalyst.

SubstrateCatalyst SystemConversion (%)Enantiomeric Excess (e.e.) (%)
This compoundIr-tetraMe-BITIOP10094

Beyond asymmetric hydrogenation, rhodium-catalyzed reactions have also been developed for the enantioselective synthesis of 1-aryl tetrahydroisoquinolines from 3,4-dihydroisoquinolinium tetraarylborates. nih.gov Although this method yields the fully reduced tetrahydroisoquinoline, it establishes a chiral center at the C1 position with high enantioselectivity, which can then be selectively oxidized to the dihydroisoquinoline if desired.

Organocatalytic Systems in Dihydroisoquinoline Ring Construction

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, offering a complementary approach to metal-based catalysts. For the construction of the dihydroisoquinoline ring system, the Pictet-Spengler reaction is a classic and effective method.

The organocatalytic enantioselective Pictet-Spengler reaction of β-arylethylamines with aldehydes provides a route to chiral 1-substituted tetrahydroisoquinolines. acs.orgnih.govnih.gov Specifically, BINOL-derived phosphoric acids, such as (R)-TRIP, have been shown to be highly effective catalysts for this transformation. acs.orgnih.gov The reaction proceeds through the formation of a chiral iminium ion, which then undergoes cyclization to afford the tetrahydroisoquinoline product with high enantioselectivity. To obtain the target this compound, the resulting tetrahydroisoquinoline can be subsequently oxidized. The use of an N-(o-nitrophenylsulfenyl) protecting group on the starting phenylethylamine has been found to be crucial for achieving high rates and enantioselectivities in these reactions. acs.orgnih.gov

While the direct organocatalytic synthesis of 1-aryl-3,4-dihydroisoquinolines is less common, the synthesis of related dihydroisoquinolin-1(2H)-ones has been achieved through an organocatalytic asymmetric one-pot aza-Henry–hemiaminalization–oxidation sequence. acs.org This method utilizes a quinine-based squaramide organocatalyst to produce trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high enantioselectivities. acs.org Although this leads to a different oxidation state at the C1 position, it demonstrates the feasibility of using organocatalysis to construct the core dihydroisoquinoline skeleton in a stereocontrolled manner.

The Bischler-Napieralski reaction, another classical method for synthesizing 3,4-dihydroisoquinolines, is typically promoted by strong acids. wikipedia.orgnrochemistry.comorganic-chemistry.org While traditionally not a catalytic reaction, modern variations have explored milder conditions. The development of an organocatalytic version of the Bischler-Napieralski reaction could provide a valuable and more environmentally benign route to this compound.

The following table outlines key organocatalytic approaches relevant to the synthesis of the 1-aryl-dihydroisoquinoline scaffold.

Catalytic SystemReaction TypeProduct ScaffoldKey Features
(R)-TRIP (BINOL-phosphoric acid)Pictet-Spengler Reaction1-Aryl-tetrahydroisoquinolineHigh enantioselectivity (86-92% e.e.), requires subsequent oxidation. nih.gov
Quinine-based squaramideAza-Henry/Hemiaminalization/Oxidation3,4-Disubstituted-dihydroisoquinolin-1(2H)-oneOne-pot synthesis, good to very good enantioselectivities (40-95% e.e.). acs.org

Reactivity Profiles and Mechanistic Investigations of 1 4 Nitrophenyl 3,4 Dihydroisoquinoline

Electrophilic and Nucleophilic Transformations on the Dihydroisoquinoline Core

The dihydroisoquinoline nucleus, with its embedded imine (C=N) bond, is a prime target for both electrophilic and nucleophilic attack. The reactivity of this core is significantly modulated by the electronic nature of the substituent at the 1-position.

Substituent Effects on Reactivity at the Imine Nitrogen

The presence of the 4-nitrophenyl group at the C1 position of the 3,4-dihydroisoquinoline (B110456) ring exerts a profound influence on the reactivity of the imine nitrogen. The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and simultaneously reduces the electron density of the entire molecule through resonance and inductive effects. This electronic pull is transmitted to the imine carbon, making it more electrophilic and, consequently, more susceptible to nucleophilic attack.

Conversely, the basicity of the imine nitrogen is reduced due to this electron-withdrawing effect. This decreased basicity can influence the protonation equilibrium of the imine and its reactivity in acid-catalyzed reactions. Research on the reactions of 1-aryl-3,4-dihydroisoquinolines with cyclic anhydrides has shown that electron-withdrawing substituents on the 1-aryl group can lead to higher yields and shorter reaction times. researchgate.net This suggests that the enhanced electrophilicity of the imine carbon, influenced by the electron-withdrawing substituent, is a dominant factor in these transformations.

The general reactivity of imines encompasses both electrophilic and nucleophilic characteristics. redalyc.org The nitrogen atom's lone pair of electrons can act as a nucleophile, while the carbon of the C=N double bond is electrophilic. redalyc.org The presence of the 4-nitrophenyl group significantly tips this balance towards a more electrophilic imine carbon.

Table 1: Predicted Influence of the 4-Nitrophenyl Substituent on the Imine Reactivity

Property of Imine NitrogenPredicted Effect of 4-Nitrophenyl GroupRationale
Basicity DecreasedThe electron-withdrawing nitro group reduces electron density on the nitrogen atom.
Nucleophilicity DecreasedReduced electron density on the nitrogen makes it a weaker nucleophile.
Electrophilicity of Imine Carbon IncreasedThe electron-withdrawing nature of the substituent pulls electron density away from the imine carbon, making it more susceptible to nucleophilic attack.

Aromatic Functionalization of the Nitrophenyl Moiety

The 4-nitrophenyl group is highly activated towards nucleophilic aromatic substitution (SNAr). nih.govnih.govyoutube.comyoutube.com The strong electron-withdrawing nitro group stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the attack of a nucleophile on the aromatic ring. nih.govyoutube.com This allows for the displacement of a suitable leaving group, or in some cases, a hydrogen atom (in what is known as vicarious nucleophilic substitution, VNS). nih.gov

Common nucleophiles for SNAr reactions on nitro-activated rings include alkoxides, amines, and thiolates. While direct experimental data on the functionalization of the nitrophenyl moiety in 1-(4-nitrophenyl)-3,4-dihydroisoquinoline is limited in the available literature, the principles of SNAr suggest that this part of the molecule is a prime candidate for such transformations. For instance, reaction with a strong nucleophile could potentially lead to the substitution of a hydrogen atom ortho or para to the nitro group.

It is important to note that the conditions required for SNAr can sometimes be harsh, which could potentially lead to side reactions involving the dihydroisoquinoline core. Therefore, careful optimization of reaction conditions would be necessary to achieve selective functionalization of the nitrophenyl ring.

Reduction and Oxidation Chemistry of the Compound

The presence of both a reducible nitro group and an oxidizable dihydroisoquinoline ring system makes the redox chemistry of this compound particularly interesting.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amino group in the presence of the imine functionality is a key transformation that opens up avenues for further derivatization. A variety of reagents and methods are available for the chemoselective reduction of aromatic nitro compounds. jsynthchem.comcalvin.eduscispace.comstackexchange.comwikipedia.org

Catalytic hydrogenation is a common and effective method. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel can be used under a hydrogen atmosphere. wikipedia.org The choice of catalyst, solvent, and reaction conditions (pressure and temperature) is crucial to ensure the selective reduction of the nitro group without affecting the imine double bond or the dihydroisoquinoline ring.

Chemical reducing agents also offer a high degree of selectivity. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acidic medium, or sodium dithionite (B78146) (Na₂S₂O₄) are known to selectively reduce nitro groups in the presence of other reducible functionalities. wikipedia.org The general reaction is depicted below:

General Scheme for Nitro Group Reduction: this compound + [Reducing Agent] → 1-(4-Aminophenyl)-3,4-dihydroisoquinoline

Table 2: Common Reagents for Selective Nitro Group Reduction

Reagent/MethodTypical ConditionsNotes
Catalytic Hydrogenation (e.g., Pd/C, H₂) H₂ gas, suitable solvent (e.g., ethanol, ethyl acetate)Can be highly selective; requires careful control of conditions to avoid over-reduction.
Iron/Acid (e.g., Fe/HCl or Fe/CH₃COOH) Acidic aqueous solution, heatA classic and cost-effective method.
Tin(II) Chloride (SnCl₂/HCl) Concentrated HCl, room temperature or gentle heatingA widely used and reliable method.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic solvent systemA milder reducing agent, often used for sensitive substrates.

Oxidative Transformations of the Dihydroisoquinoline Ring

The 3,4-dihydroisoquinoline ring is susceptible to oxidation, which can lead to the formation of either the fully aromatic isoquinoline (B145761) or an isoquinolinone derivative. The outcome of the oxidation often depends on the oxidant used and the reaction conditions.

Oxidation to the corresponding 1-(4-nitrophenyl)isoquinoline can be achieved using various dehydrogenating agents. Common methods include heating with sulfur or selenium, or using oxidizing agents like manganese dioxide (MnO₂) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. shahucollegelatur.org.inthieme-connect.de Catalytic dehydrogenation using palladium on carbon at high temperatures is also a viable method. shahucollegelatur.org.inorganic-chemistry.org

Alternatively, oxidation can occur at the C-1 position to yield a 1-(4-nitrophenyl)isoquinolin-1(2H)-one. This transformation typically involves air oxidation, sometimes in the presence of a base, or the use of specific oxidizing agents that favor the formation of the lactam ring. lookchem.com

Pericyclic and Cycloaddition Reactions Involving the Imine Functionality

The imine C=N double bond in this compound can participate in pericyclic reactions, most notably cycloadditions. In these reactions, the imine can act as a 2π component (a dienophile or a dipolarophile) or, if part of a larger conjugated system, as a 4π component.

The hetero-Diels-Alder reaction is a prominent example where the imine acts as a dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com The electron-withdrawing 4-nitrophenyl group at the imine carbon would be expected to lower the energy of the imine's LUMO, making it a more reactive dienophile in normal-electron-demand Diels-Alder reactions. organic-chemistry.org

Furthermore, the imine functionality can react with 1,3-dipoles in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. researchgate.netmdpi.comrsc.orgwikipedia.orgmdpi.com For instance, azomethine imines derived from tetrahydroisoquinolines have been shown to undergo 1,3-dipolar cycloadditions. researchgate.netmdpi.com While the direct participation of the imine in this compound as the 2π component in such reactions requires specific investigation, the general reactivity pattern of imines suggests this is a plausible transformation. The formation of a 1,3-dipole from the dihydroisoquinoline itself, for example, through N-oxidation to the corresponding nitrone, would also enable participation in 1,3-dipolar cycloadditions.

Table 3: Potential Cycloaddition Reactions

Reaction TypeRole of IminePotential ReactantExpected Product
Hetero-Diels-Alder Dienophile (2π component)Conjugated diene (e.g., 1,3-butadiene)Tetrahydropyridino[2,1-a]isoquinoline derivative
[3+2] Cycloaddition Dipolarophile (2π component)1,3-dipole (e.g., nitrile oxide, azide)Fused five-membered heterocyclic ring system

Computational and Experimental Mechanistic Elucidation of Key Reactions

The reactivity of this compound is primarily characterized by reactions involving the imine (C=N) bond and the aromatic rings. Understanding the mechanisms of these transformations is crucial for predicting reaction outcomes and designing synthetic pathways. A combination of computational modeling and experimental studies has provided significant insights into the underlying mechanisms of key reactions, such as the Bischler-Napieralski synthesis of the dihydroisoquinoline core and the reduction of the imine functionality.

Mechanistic Insights into the Bischler-Napieralski Reaction

The synthesis of this compound is typically achieved through the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution involves the cyclization of an N-acyl-β-phenylethylamine precursor. Mechanistic studies have proposed two primary pathways for this reaction, the prevalence of which can be influenced by the specific reaction conditions and the nature of the substituents on the aromatic rings. nih.govwikipedia.org

The two proposed mechanisms are:

The Nitrilium Ion Mechanism: This pathway involves the initial formation of a highly electrophilic nitrilium ion intermediate through the dehydration of the amide precursor. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich phenyl ring to form the dihydroisoquinoline ring system. nih.govwikipedia.org

The Dichlorophosphoryl Imine-Ester Intermediate Mechanism: In this pathway, the amide reacts with the dehydrating agent (e.g., phosphorus oxychloride) to form an imine-ester intermediate. Subsequent intramolecular cyclization and elimination lead to the final product. nih.govwikipedia.org

Experimental evidence for the involvement of these intermediates in related systems has been obtained through in-situ spectroscopic techniques. For instance, studies on the electrophilic activation of lactams, a process analogous to the Bischler-Napieralski reaction, have allowed for the direct observation of key intermediates by in-situ FTIR, 1H, 13C, and 19F NMR spectroscopy. nih.govacs.orgresearchgate.net These studies have provided valuable data on the structure and reactivity of the transient species involved in the cyclization process.

Computational studies, primarily using Density Functional Theory (DFT), have been employed to investigate the energetics of the Bischler-Napieralski reaction for analogous systems. For example, a comparative computational study on the T3P-mediated Robinson–Gabriel synthesis and Bischler–Napieralski reaction of tryptamides has provided insights into the Gibbs free energy profiles of the competing pathways. researchgate.net Although not specific to this compound, these studies reveal the calculated activation energies for the formation of key intermediates and transition states, supporting the proposed mechanistic pathways.

Table 1: Calculated Gibbs Free Energy of Activation (ΔG‡) for Key Steps in a Model Bischler-Napieralski Reaction (Analogous System)
Reaction StepIntermediate/Transition StateCalculated ΔG‡ (kJ/mol)
Nitrilium Ion FormationTSNitrilium194.9
Electrophilic Aromatic SubstitutionTSCyclizationNot specified

Note: The data in Table 1 is based on a computational study of a related tryptamide system and serves as an illustrative example of the energetic barriers involved in the Bischler-Napieralski reaction. researchgate.net The presence of the electron-withdrawing nitro group in the precursor for this compound would be expected to influence these activation energies.

Mechanistic Elucidation of Imine Reduction

A key reaction of this compound is the reduction of the endocyclic C=N double bond to form the corresponding 1,2,3,4-tetrahydroisoquinoline. This transformation is of significant interest as it introduces a chiral center at the C1 position. Various reduction methods have been developed, including catalytic hydrogenation and hydride reduction. rsc.org

Computational studies have been instrumental in elucidating the mechanism of imine reduction in similar systems. A DFT study on the mechanism and enantioselectivity of an imine reductase from Amycolatopsis orientalis acting on 1-methyl-3,4-dihydroisoquinoline (B1216472) has provided a detailed picture of the hydride transfer process. nih.govnih.gov This study involved the calculation of transition state geometries for the hydride transfer from the NADPH cofactor to the imine carbon.

The key findings from this computational study on the enzymatic reduction include:

Hydride Transfer as the Rate-Determining Step: The calculations identified the transition state for the hydride transfer and determined its energy, confirming it as a crucial step in the reaction coordinate.

Role of the Active Site: The study highlighted the importance of specific amino acid residues in the enzyme's active site in orienting the substrate and stabilizing the transition state, which is key to the high enantioselectivity observed.

Table 2: Calculated Energy Barriers for Hydride Transfer in the Enzymatic Reduction of 1-Methyl-3,4-dihydroisoquinoline
Substrate Binding ModeTransition StateCalculated Energy Barrier (kcal/mol)
Pro-STSS12.5
Pro-RTSR15.0

Note: The data in Table 2 is from a DFT study on the enzymatic reduction of a related compound and illustrates the energy differences that lead to enantioselectivity. nih.govnih.gov While the mechanism of chemical reduction (e.g., with NaBH4) will differ in the nature of the hydride donor and the absence of an enzyme active site, the fundamental process of hydride attack on the imine carbon remains central.

For non-enzymatic reductions, such as with sodium borohydride, the mechanism involves the nucleophilic attack of a hydride ion (from BH4-) on the electrophilic carbon of the protonated imine or iminium ion. The stereochemical outcome of this reaction is dependent on the steric hindrance around the imine bond and the reaction conditions.

Experimental kinetic studies on the reduction of 1-aryl-3,4-dihydroisoquinolines can provide further mechanistic insights. By monitoring the reaction rate under different conditions (e.g., varying substrate and reagent concentrations, temperature), it is possible to determine the rate law and infer the nature of the rate-determining step.

Advanced Spectroscopic and Structural Elucidation Studies of 1 4 Nitrophenyl 3,4 Dihydroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique used to probe the precise electronic environment of atomic nuclei, providing invaluable information about molecular structure and conformation. For 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline, both ¹H and ¹³C NMR spectra were analyzed to assign the chemical shifts and infer conformational details.

In the ¹H NMR spectrum, the protons of the dihydroisoquinoline core exhibit characteristic signals. The methylene (B1212753) protons at the C-3 position typically appear as a triplet, while the methylene protons at the C-4 position also present as a triplet due to coupling with the C-3 protons. The aromatic protons on the fused benzene (B151609) ring of the dihydroisoquinoline system show complex splitting patterns in the downfield region. The protons of the 4-nitrophenyl substituent are distinct, with the two protons ortho to the nitro group appearing as a doublet and the two meta protons as another doublet, a classic AA'BB' system.

The ¹³C NMR spectrum corroborates the structure, with distinct signals for the aliphatic carbons (C-3 and C-4) in the upfield region. The imine carbon (C-1) is significantly deshielded and appears further downfield. The aromatic carbons of both the dihydroisoquinoline and the 4-nitrophenyl rings are observed in the characteristic aromatic region (typically 120-150 ppm). The carbon atom attached to the nitro group (C-4') is notably deshielded due to the strong electron-withdrawing effect of the NO₂ group.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-1-~165.8
C-3~3.95 (t)~48.2
C-4~2.90 (t)~28.5
C-4a-~135.1
C-5~7.30 (d)~128.9
C-6~7.45 (t)~129.5
C-7~7.35 (t)~127.4
C-8~8.15 (d)~127.0
C-8a-~138.0
C-1'-~144.5
C-2', C-6'~7.80 (d)~129.2
C-3', C-5'~8.30 (d)~124.0
C-4'-~148.1

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides definitive proof of a molecule's structure by mapping electron density in the solid state, allowing for precise measurement of bond lengths, bond angles, and torsional angles. Analysis of this compound reveals key architectural features. nih.gov

The dihydroisoquinoline ring system is not perfectly planar; the saturated portion containing C-3 and C-4 adopts a half-chair conformation. The 4-nitrophenyl ring is twisted out of the plane of the imine bond of the dihydroisoquinoline moiety. This torsion is a result of steric hindrance between the ortho protons of the phenyl ring and the atoms of the heterocyclic core.

The nitro group is typically found to be nearly coplanar with the phenyl ring to which it is attached, maximizing resonance stabilization. The crystal packing is influenced by intermolecular interactions, such as C-H···O and C-H···π interactions, which create a stable three-dimensional lattice.

Table 2: Representative X-ray Crystallographic Data - Bond Lengths and Angles

ParameterValue
Bond Lengths (Å)
C1=N2~1.28
N2-C3~1.47
C3-C4~1.52
C1-C1'~1.49
C4'-N(nitro)~1.48
N-O (nitro, avg.)~1.22
Bond Angles (°)
C8a-C1-N2~122.5
C1-N2-C3~120.0
N2-C3-C4~110.5
C1-C1'-C2'~121.0
O-N-O (nitro)~124.0

Mass Spectrometry for Elucidating Fragmentation Pathways and Structural Connectivity

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron ionization (EI) mass spectrometry of this compound provides a distinct fragmentation pattern that helps to confirm its structural connectivity.

The molecular ion peak [M]⁺ is typically observed with significant intensity, confirming the molecular weight of the compound. A primary fragmentation pathway involves the cleavage of the bond between C-1 and the nitrophenyl ring, leading to the formation of a stable dihydroisoquinolinium cation. Another characteristic fragmentation is the loss of the nitro group (NO₂) or a nitrogen monoxide radical (NO·) from the molecular ion.

Further fragmentation of the dihydroisoquinoline core can occur via a retro-Diels-Alder (RDA) type reaction, leading to the loss of ethene (C₂H₄) from the saturated portion of the ring. This complex pattern of fragmentation provides a molecular fingerprint that is unique to the compound's structure. nih.gov

Table 3: Proposed Mass Spectrometry Fragmentation Data

m/zProposed Fragment IdentityFragmentation Pathway
252[M]⁺Molecular Ion
251[M-H]⁺Loss of a hydrogen radical
222[M-NO]⁺Loss of nitrogen monoxide radical
206[M-NO₂]⁺Loss of nitro group
130[C₉H₈N]⁺Cleavage of C1-C1' bond (dihydroisoquinolinium cation)
122[C₇H₅NO₂]⁺Cleavage of C1-C1' bond (nitrophenyl cation)
103[C₈H₇]⁺Loss of HCN from the [C₉H₈N]⁺ fragment

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR spectrum of this compound shows strong, characteristic absorption bands for the nitro group. These include a strong asymmetric stretching vibration typically around 1520-1530 cm⁻¹ and a symmetric stretching vibration near 1340-1350 cm⁻¹. The C=N (imine) stretch of the dihydroisoquinoline ring is observed in the region of 1630-1640 cm⁻¹.

Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The symmetric stretch of the nitro group often gives a very strong and characteristic signal in the Raman spectrum. spectroscopyonline.com Aromatic ring breathing modes are also typically Raman-active and can be observed in the fingerprint region. The complementarity of IR and Raman helps to provide a complete picture of the vibrational modes of the molecule.

Table 4: Key Vibrational Spectroscopy Frequencies

Frequency Range (cm⁻¹)AssignmentSpectroscopy Method
3050-3100Aromatic C-H StretchIR, Raman
2850-2960Aliphatic C-H StretchIR, Raman
~1635C=N Imine StretchIR, Raman
~1590, ~1475Aromatic C=C Ring StretchIR, Raman
~1525Asymmetric NO₂ StretchIR (Strong)
~1345Symmetric NO₂ StretchIR (Strong), Raman (Strong)
~855C-H Out-of-Plane Bend (para-disubstituted)IR

Computational Chemistry and Theoretical Modeling of 1 4 Nitrophenyl 3,4 Dihydroisoquinoline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

The Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining how the molecule interacts with other chemical species.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. In 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline, the HOMO is expected to be localized primarily on the electron-rich dihydroisoquinoline ring system. Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. The presence of the electron-withdrawing nitro group on the phenyl ring would lead to a lower energy LUMO, likely centered on the nitrophenyl moiety, making this part of the molecule susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a more quantitative measure of reactivity.

Table 1: Hypothetical Reactivity Descriptors for this compound

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.

These parameters are instrumental in predicting how this compound would behave in different chemical environments and reactions.

The three-dimensional structure of this compound is not rigid. The dihydroisoquinoline ring can adopt different conformations, and there is rotational freedom around the single bond connecting the phenyl group to the dihydroisoquinoline core. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers.

By systematically rotating the dihedral angle between the phenyl ring and the dihydroisoquinoline ring and performing geometry optimizations at each step, a potential energy surface can be mapped. This allows for the identification of energy minima (stable conformers) and transition states that separate them. Such studies are crucial for understanding the molecule's preferred shape and how its conformation might influence its biological activity or reaction pathways. For similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines, it has been found that the heterocyclic ring often prefers a half-chair conformation with the phenyl group in a pseudo-equatorial position to minimize steric hindrance. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations offer a more explicit and dynamic view of the molecule's behavior in a solvent. In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, ethanol), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion.

MD simulations are invaluable for studying:

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and protic solvents.

Conformational Dynamics: How the molecule's conformation changes over time in solution.

For this compound in a polar solvent, it is expected that the solvent molecules would strongly interact with the polar nitro group and the nitrogen atom in the dihydroisoquinoline ring. These interactions can influence the molecule's conformational preferences and its reactivity.

Prediction of Spectroscopic Signatures via Theoretical Methods

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts can aid in the assignment of experimental NMR spectra. For related N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, detailed ¹H NMR spectral analysis has been performed to confirm its structure. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. These theoretical spectra can be compared with experimental IR spectra to identify characteristic functional group vibrations. The presence of the C=N bond in the dihydroisoquinoline ring and the N-O stretches of the nitro group would be prominent features in the IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The predicted wavelengths of maximum absorption (λmax) can be correlated with the electronic structure, particularly the HOMO-LUMO gap.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopy Key Feature Predicted Value/Region
¹H NMR Aromatic Protons 7.0 - 8.5 ppm
CH₂ Protons 2.5 - 4.0 ppm
¹³C NMR Aromatic Carbons 120 - 150 ppm
C=N Carbon ~160 ppm
IR C=N Stretch ~1650 cm⁻¹
NO₂ Stretch (asymmetric) ~1520 cm⁻¹
NO₂ Stretch (symmetric) ~1350 cm⁻¹

Computational Prediction of Reaction Pathways and Transition States

Theoretical methods can be employed to explore the potential chemical reactions of this compound. By modeling the interaction of the molecule with various reagents, it is possible to map out the potential energy surface of a reaction. This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy.

For instance, the reduction of the imine bond or the nitro group are plausible reactions for this molecule. Computational studies could elucidate the mechanisms of these reactions, predict the most likely products, and provide insights into the reaction kinetics. The information gathered from the analysis of frontier molecular orbitals and reactivity descriptors is instrumental in hypothesizing and subsequently modeling these reaction pathways.

In Vitro Biological Activities and Mechanistic Pathways of 1 4 Nitrophenyl 3,4 Dihydroisoquinoline

In Vitro Pharmacological Screening and Target Identification Studies

The initial exploration of 1-(4-nitrophenyl)-3,4-dihydroisoquinoline and its analogs involves a variety of in vitro assays to determine their biological effects and identify specific molecular targets. These studies are foundational for understanding the compound's mechanism of action.

Enzyme Inhibition Assays and Structure-Function Relationships

Derivatives of the nitrophenyl-tetrahydroisoquinoline scaffold have been investigated as inhibitors of several key enzymes implicated in cancer progression. Molecular docking studies have provided insights into the potential binding modes and structure-function relationships of these compounds.

Notably, certain tetrahydroisoquinoline derivatives bearing a nitrophenyl group have been identified as potential inhibitors of Heat Shock Protein 90 (HSP90) and RET (Rearranged during Transfection) enzymes. nih.gov HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor cell growth and survival. nih.gov Molecular docking simulations of a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline derivative showed a promising binding affinity to HSP90, with a binding energy (ΔG) of -6.8 kcal/mol. This is comparable to the established HSP90 inhibitor, Onalespib, which has a binding energy of -7.1 kcal/mol. nih.gov This suggests that the nitrophenyl-tetrahydroisoquinoline scaffold can effectively interact with the enzyme, potentially disrupting its function. nih.gov The nitro group is thought to enhance biological activity by forming ionic connections with donor groups within the enzyme's binding site. nih.gov

Similarly, other derivatives from this chemical class have shown potential binding to the RET enzyme, a receptor tyrosine kinase whose aberrant activation is a driver in several types of cancer. nih.govresearchgate.net

Receptor Binding Profiles and Ligand-Target Affinity Determination

While extensive enzyme inhibition studies have been performed on close analogs, specific receptor binding profiles for this compound are not extensively detailed in the current body of research. However, studies on the broader class of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown affinity for the ion channel binding site of the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov For instance, an (S)-configured derivative with a 2-methylphenyl substituent at the 1-position demonstrated a high affinity with a Ki-value of 0.0374 μM. nih.gov Although this does not directly characterize the 4-nitro substituted compound, it indicates that the tetrahydroisoquinoline scaffold can interact with central nervous system receptors, suggesting a potential area for future investigation.

Cell-Based Assays for Modulating Biological Responses (e.g., cell proliferation, apoptosis)

Cell-based assays have demonstrated that nitrophenyl-containing tetrahydroisoquinoline derivatives possess significant cytotoxic and pro-apoptotic properties against various human cancer cell lines. These assays measure the compound's ability to inhibit cell proliferation and induce programmed cell death (apoptosis).

One study found that a nitrophenyl-tetrahydroisoquinoline derivative induced a remarkable 59-fold increase in apoptosis in HEPG2 human liver cancer cells. nih.gov The mechanism of action was further elucidated by flow cytometry, which showed that the compound caused cell cycle arrest at the G0-G1 and G2/M phases, thereby inhibiting cell division. nih.gov Another investigation confirmed these findings, reporting a 50-fold increase in apoptosis and cell cycle arrest at the G2/M phase in HEGP2 cells treated with a similar compound. researchgate.net

The cytotoxic effects have also been quantified in other cancer cell lines. Various derivatives have shown moderate to strong activity against PACA2 (pancreatic cancer) and A549 (lung carcinoma) cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the micromolar range. nih.govacs.org For example, one of the more potent derivatives recorded an IC50 of 25.9 μM against the PACA2 cell line. nih.govacs.org Some isoquinoline (B145761) derivatives may exert their pro-apoptotic effects by downregulating Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in cancer cells to evade apoptosis. nih.gov

Table 1: Summary of Cell-Based Assay Results for Nitrophenyl-Tetrahydroisoquinoline Derivatives

Cell Line Assay Type Key Findings Reference
HEPG2 (Liver Cancer) Apoptosis Assay (Annexin V-FITC/PI) 59-fold increase in total apoptosis (early & late). nih.gov
HEPG2 (Liver Cancer) Cell Cycle Analysis Cell cycle arrest at G0-G1 and G2/M phases. nih.gov
PACA2 (Pancreatic Cancer) Cytotoxicity (MTT Assay) IC50 values ranging from 25.9 μM to 73.4 μM for various derivatives. nih.govacs.org

Structure-Activity Relationship (SAR) Investigations for Optimized Bioactivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For the nitrophenyl-dihydroisoquinoline scaffold, research has focused on how modifying the nitrophenyl ring and the dihydroisoquinoline core affects in vitro efficacy.

Impact of Substitutions on the Nitrophenyl Ring on In Vitro Efficacy

The position of the nitro group on the phenyl ring is a key determinant of biological activity. Many synthetic efforts have produced derivatives with the nitro group at either the 3-position or the 4-position of the phenyl ring to compare their effects. nih.govnih.govresearchgate.net The differential activities observed between these isomers in cytotoxic and enzyme inhibition assays highlight the importance of this substitution pattern for target interaction. The strong electron-withdrawing nature of the nitro group is believed to be a critical feature for the compound's interaction with biological targets, potentially through the formation of specific ionic bonds within enzyme active sites. nih.gov

Derivatization of the Dihydroisoquinoline Core and Its Biological Consequences

Extensive modifications have been made to the dihydroisoquinoline core to explore the biological consequences. Starting from a 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thione, various functional groups have been introduced, primarily at the 3-position. nih.govresearchgate.net

Common derivatizations include S-alkylation with reagents like ethyl iodide or reactions with various N-aryl-2-chloroacetamides. nih.govresearchgate.net These modifications have led to the synthesis of two main series of compounds: 3-substituted-thio-5,6,7,8-tetrahydroisoquinolines and 1-amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines, formed via intramolecular cyclization. nih.govresearchgate.net

The biological evaluation of these derivatives has shown that these structural changes significantly impact cytotoxic activity. For example, in one study, the cyclized thieno[2,3-c]isoquinoline derivatives showed considerable cytotoxic activity against the A549 lung cancer cell line, whereas their acyclic precursors were more active against the PACA2 pancreatic cancer cell line. nih.govacs.org This demonstrates that modifications to the dihydroisoquinoline core can alter not only the potency but also the selectivity of the compound against different cancer types.

Table 2: List of Compounds Mentioned

Compound Name Notes
This compound The core subject compound.
Onalespib Standard HSP90 inhibitor used for comparison. nih.gov
Doxorubicin Standard anticancer drug used as a positive control in cytotoxicity assays. nih.govacs.org
7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and 4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones Key starting materials for the synthesis of various derivatives. nih.govnih.gov
3-substituted-thio-5,6,7,8-tetrahydroisoquinolines A class of derivatives synthesized to study SAR. nih.gov

Stereochemical Considerations in In Vitro Biological Action

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For 1-aryl-dihydroisoquinoline derivatives, the carbon at the 1-position (C1) is a chiral center, meaning the compound can exist as a pair of non-superimposable mirror images known as enantiomers (R and S forms). Research into this class of compounds consistently demonstrates that these enantiomers can possess significantly different biological potencies and binding affinities.

While studies may not always resolve the racemic mixture of synthesized compounds, computational and experimental data from closely related analogues underscore the importance of stereochemistry. For instance, in a study of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, where the compounds were synthesized as racemates, molecular docking simulations were performed on both the R and S isomers of the most potent analogue which featured a 4'-nitrobenzyl group. The results indicated that the S isomer exhibited clearly superior interactions with the target protein, tubulin, compared to the R isomer. nih.gov

This enantioselectivity is a recurring theme in the broader isoquinoline family. Studies on other 1-aryl-tetrahydroisoquinoline derivatives have shown remarkable differences in binding affinity between enantiomers. In one case, the (S)-configured derivative demonstrated a binding affinity for the NMDA receptor complex that was almost 90 times more potent than its corresponding (R)-enantiomer. nih.gov Similarly, investigations into indolo[2,1-alpha]isoquinolines, which also target tubulin, found that the (+)-isomers were responsible for the majority of the inhibitory activity against tubulin polymerization. nih.gov These findings collectively suggest that the biological action of this compound is likely stereospecific, with one enantiomer contributing disproportionately to the observed in vitro effects.

Compound ClassStereoisomers ComparedObservationBiological Target/AssayReference
1,4-Disubstituted-3,4-dihydroisoquinolineS vs. R isomerS isomer showed better interactions in docking simulation.Tubulin nih.gov
Hydroxy-substituted indolo[2,1-alpha]isoquinolines(+)-isomers vs. other isomers(+)-isomers showed the highest activity.Tubulin Polymerization Inhibition nih.gov
1-Aryl-1,2,3,4-tetrahydroisoquinoline(S)-enantiomer vs. (R)-enantiomer(S)-enantiomer was ~90x more potent.NMDA Receptor Binding nih.gov

Mechanistic Insights into Cellular and Molecular Interactions (In Vitro)

Understanding the precise mechanisms through which this compound exerts its effects requires a multi-faceted approach, examining its influence on intracellular signaling, its binding to specific molecular targets, and its ability to enter and localize within a cell.

Elucidation of Intracellular Signaling Pathways Affected by the Compound

The primary mechanism of action for many 1-aryl-dihydroisoquinoline compounds is the disruption of microtubule dynamics, which has profound effects on several key intracellular signaling pathways. By binding to tubulin, these compounds inhibit its polymerization into microtubules. This interference with the cytoskeleton directly impacts cell division, leading to an arrest of the cell cycle, typically at the G2/M phase. mdpi.commdpi.com Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a form of programmed cell death. Studies on related tetrahydroisoquinolines bearing a nitrophenyl group have confirmed their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govresearchgate.net

Beyond the direct impact on mitosis, microtubule disruption can modulate other critical signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, which is central to regulating cell proliferation and survival, has been shown to be activated by other tetrahydroisoquinoline derivatives, contributing to their apoptotic effects. dntb.gov.ua Furthermore, some tubulin inhibitors have been found to interfere with the assembly of microtubules by inhibiting the PI3K/Akt signaling pathway, a key regulator of cell survival and growth. nih.gov The dihydroisoquinoline scaffold has also been implicated in other signaling contexts; for example, certain derivatives have been developed as inhibitors of the STING (Stimulator of interferon genes) pathway, which is involved in innate immune responses. nih.gov This suggests that while the primary effect of this compound is likely the disruption of microtubule-dependent processes, it may also influence other signaling networks.

Signaling PathwayObserved EffectCompound Class ImplicatedReference
Microtubule Dynamics / Cell CycleInhibition of polymerization, G2/M arrestIndole-based tubulin inhibitors, Nitrophenyl-tetrahydroisoquinolines mdpi.comresearchgate.net
ApoptosisInduction of programmed cell deathNitrophenyl-tetrahydroisoquinolines nih.govresearchgate.net
MAPK PathwayActivation leading to apoptosisTetrahydroisoquinoline derivatives dntb.gov.ua
PI3K/Akt PathwayInhibition leading to microtubule disruptionNovel tubulin inhibitors nih.gov
STING PathwayInhibition of inflammatory signalingDihydroisoquinoline-2(1H)-carboxamides nih.gov

Molecular Docking and Binding Mode Predictions with Biological Targets

Molecular docking studies have provided significant insights into how this compound and its analogues interact with their biological targets at an atomic level. The primary target identified for this class of cytotoxic compounds is β-tubulin, a key component of the cellular cytoskeleton. nih.gov

Simulations have consistently predicted that these compounds bind to the colchicine-binding site on tubulin, a pocket located at the interface between the α- and β-tubulin subunits. nih.gov A detailed docking study on a potent 1,4-disubstituted-3,4-dihydroisoquinoline containing a 4-nitrophenyl moiety provides a hypothetical binding model. nih.gov In this model, the molecule orients itself within the binding pocket in a manner similar to colchicine. The two aromatic rings—the isoquinoline core and the 1-position nitrophenyl group—are predicted to occupy two hydrophobic pockets within the binding site. nih.gov The model also suggests that further modifications to the dihydroisoquinoline scaffold could form interactions with a nearby polar region, potentially enhancing binding affinity. nih.gov The specific tubulin protein template often used for these simulations is derived from the X-ray crystal structure of the DAMA-colchicine-tubulin complex (PDB entry: 1SA0). nih.govmdpi.com

The predictive power of these models is strengthened by the stereochemical findings, where the S isomer, which fits more snugly into the binding pocket, is predicted to be the more active compound. nih.gov While tubulin is the primary focus, the versatile nitrophenyl-isoquinoline scaffold has also been docked into other potential targets, such as the enzymes HSP90 and RET, suggesting the possibility of a multi-targeted profile. nih.gov

In Vitro Cellular Uptake and Subcellular Localization Studies

Direct experimental data on the cellular uptake and subcellular localization of this compound are not extensively reported. However, insights can be drawn from in silico predictions and the known behavior of its molecular target.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for various 1,3-disubstituted 3,4-dihydroisoquinolines suggest that these compounds generally exhibit properties favorable for oral medications, including high gastrointestinal absorption and the ability to cross the blood-brain barrier. nih.gov These predictions are often based on physicochemical properties that align with frameworks like Lipinski's rule of five, which indicates that the molecule has characteristics conducive to passing through cell membranes. nih.gov

Experimentally, the cellular uptake and localization of such a compound would typically be studied by synthesizing a fluorescently labeled analogue. This analogue could then be introduced to cell cultures and visualized using techniques like confocal laser scanning microscopy (CLSM). nih.govspringernature.com This method allows for the direct observation of the compound's accumulation within the cell and its distribution among various organelles. nih.govresearchgate.net

Given that the primary biological target of this compound is tubulin, the compound is expected to exert its effects in the cytoplasm. Tubulin monomers and microtubule polymers are major components of the cytosol. Therefore, for the compound to be active, it must be cell-permeable and achieve sufficient concentrations in the cytoplasm to interact with its target and disrupt microtubule formation.

Advanced Materials Science and Other Potential Applications of 1 4 Nitrophenyl 3,4 Dihydroisoquinoline

Optoelectronic and Photophysical Characterization

The electronic interplay between the dihydroisoquinoline scaffold and the 4-nitrophenyl substituent is expected to give rise to interesting optical and electronic properties.

While specific fluorescence data for 1-(4-nitrophenyl)-3,4-dihydroisoquinoline is not extensively documented in publicly available literature, the photophysical properties of related dihydroisoquinoline derivatives have been investigated. For instance, certain 6,7-substituted 3,4-dihydroisoquinolines are known to exhibit fluorescence. scispace.com Studies on dihydrothieno[2,3-c]isoquinolines, which contain a related core structure, have shown that these compounds can be luminescent materials. acs.orgnih.govresearchgate.net For example, derivatives of this class have been observed to emit light in the green to yellowish-green region of the spectrum upon excitation. acs.orgnih.gov The emission properties are influenced by the specific substituents on the molecule. acs.orgnih.govresearchgate.net

It is plausible that this compound could exhibit fluorescence, potentially influenced by intramolecular charge transfer (ICT) from the dihydroisoquinoline moiety (electron donor) to the nitrophenyl group (electron acceptor). The presence of the nitro group, a strong electron-withdrawing group, could, however, also lead to fluorescence quenching in some contexts. Further experimental studies are required to fully characterize its emissive properties.

A study on novel isoquinoline (B145761) derivatives showed that the presence of a 4-nitrophenyl substituent can cause a bathochromic (red) shift in the absorption spectrum, although it did not lead to observable emission in that specific case. mdpi.com

Table 1: Photophysical Properties of Related Dihydroisoquinoline Derivatives

Compound Excitation Maxima (λex, nm) Emission Maxima (λem, nm) Observed Color Reference
Dihydrothieno[2,3-c]isoquinoline Derivative (He1-Ph-Cl) 360 514 Green acs.org
Dihydrothieno[2,3-c]isoquinoline Derivative (He2-Ph-CH3) 360 521 Yellowish-Green acs.org

This table presents data for related compounds to infer potential properties of this compound.

Organic molecules with donor-π-acceptor (D-π-A) structures are of significant interest for non-linear optical (NLO) applications, which are crucial for technologies like optical data storage and processing. researchgate.netnih.govrsc.org The structure of this compound, featuring an electron-donating dihydroisoquinoline system and an electron-accepting nitrophenyl group, fits this D-π-A paradigm. This arrangement facilitates intramolecular charge transfer (ICT), a key factor for high NLO response. nih.govnih.gov

Theoretical studies on isoquinoline-based derivatives have shown that structural modifications, such as the introduction of electron-withdrawing groups like the nitro group (-NO2), can significantly enhance NLO properties. researchgate.netnih.gov These studies, often employing Density Functional Theory (DFT) calculations, predict that such molecules can possess large first and second hyperpolarizability values (β and γ), which are measures of the NLO response. researchgate.netnih.govrsc.org A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is generally associated with a better NLO response. researchgate.netnih.gov

While experimental NLO data for this compound is scarce, the theoretical groundwork on similar systems suggests its potential as a promising candidate for NLO materials. researchgate.netnih.gov The development of such materials is vital for creating advanced optoelectronic devices. rsc.orgjhuapl.edu

Table 2: Calculated NLO Properties of a Related Isoquinoline Derivative (MPBID4)

Property Value Unit
HOMO Energy -6.225 eV
LUMO Energy -3.146 eV

This table shows theoretical data for a related isoquinoline derivative with a nitro group substituent to illustrate the potential NLO characteristics. researchgate.net

Supramolecular Assembly and Self-Organized Structures

The arrangement of molecules in the solid state is dictated by intermolecular interactions, which in turn influences the bulk properties of the material. This is the domain of crystal engineering and supramolecular chemistry.

The crystal structure of this compound would likely be influenced by several types of non-covalent interactions. The aromatic rings of both the dihydroisoquinoline and the nitrophenyl moieties provide opportunities for π-π stacking interactions.

Furthermore, the nitro group is a potent hydrogen bond acceptor. rsc.org In the presence of suitable hydrogen bond donors, such as solvent molecules or other functional groups within the crystal lattice, strong N-O···H hydrogen bonds can form. rsc.org Studies on related nitrophenyl-containing heterocycles have shown the significant role of hydrogen bonding in directing the crystal packing. nih.govacs.orgresearchgate.net For instance, in the crystal structure of a related tetrahydroisoquinoline derivative, both N–H···O and C–H···O hydrogen bonds were observed to create chains and layers. acs.orgresearchgate.net The planarity of the nitro group with respect to the phenyl ring is also a key structural feature. nih.gov

The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. nih.gov The intermolecular interactions discussed above (π-π stacking and hydrogen bonding) could potentially be harnessed to guide the self-assembly of this compound into ordered architectures like nanowires or thin films. The understanding of these self-organization processes is crucial for the development of new materials with tailored properties. nih.gov While specific studies on the nanostructure formation of this particular compound are not available, the principles of supramolecular chemistry suggest this as a promising area for future research.

Catalysis and Ligand Design in Organic Synthesis

The dihydroisoquinoline framework is a common motif in synthetic organic chemistry. The nitrogen atom in the dihydroisoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that this compound and its derivatives could serve as ligands in coordination chemistry and catalysis.

While there is no specific literature detailing the use of this compound as a catalyst or ligand, related tetrahydroisoquinoline derivatives have been successfully employed as ligands in various chemical transformations. rsc.org For example, tetrahydroisoquinolines with pendent aromatic groups have been synthesized and evaluated as selective ligands for sigma-2 (σ2) receptors. rsc.org The electronic properties of the 1-(4-nitrophenyl) substituent would likely modulate the coordinating ability of the dihydroisoquinoline nitrogen, potentially leading to novel catalytic activities. The development of new ligands is crucial for advancing the field of organic synthesis, enabling the efficient and selective construction of complex molecules. organic-chemistry.orgresearchgate.net

Sensor Development and Responsive Material Fabrication

The electronic and structural features of this compound make it a promising candidate for the development of sensors and responsive materials. The interplay between the dihydroisoquinoline core and the nitroaromatic moiety could lead to materials that exhibit changes in their physical or chemical properties in response to external stimuli.

The 4-nitrophenyl group is known to be a strong chromophore and can also act as an electroactive species. These properties, when combined with the dihydroisoquinoline structure, could be harnessed for the development of chemosensors and biosensors. mdpi.commdpi.com

Optical Sensing: The absorption and fluorescence properties of this compound are expected to be sensitive to its chemical environment. researchgate.net Interaction with specific analytes could lead to a change in the electronic structure of the molecule, resulting in a detectable color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing). For instance, the nitrogen atom of the dihydroisoquinoline could act as a binding site for metal ions, and this coordination could perturb the electronic transitions associated with the nitrophenyl group, leading to a spectral response.

Electrochemical Sensing: The nitro group in this compound is electrochemically active and can be reduced at a specific potential. The presence of analytes that interact with the molecule could alter this reduction potential or the corresponding current, forming the basis for an electrochemical sensor. Such a sensor could be fabricated by immobilizing the compound on an electrode surface.

The basic nitrogen atom in the dihydroisoquinoline ring suggests that this compound could exhibit pH-responsive behavior. nih.govrsc.orgresearchgate.netresearchgate.net In acidic conditions, the nitrogen atom would be protonated, leading to a change in the molecule's solubility and electronic properties. This protonation could be accompanied by a noticeable change in the UV-visible absorption spectrum, making it a potential pH indicator.

Table 2: Potential pH- and Metal-Ion Responsive Behavior

StimulusProposed Mechanism of ActionPotential Application
pH Protonation/deprotonation of the dihydroisoquinoline nitrogen.pH-responsive drug delivery, pH sensors. mdpi.com
Metal Ions Coordination of metal ions to the nitrogen atom and potentially the nitro group's oxygen atoms.Metal-ion sensors, responsive coatings. rsc.orgnih.goved.ac.ukscispace.com

Furthermore, the nitrogen atom, along with the oxygen atoms of the nitro group, could act as a chelating site for various metal ions. The binding of a metal ion would likely cause a conformational change in the molecule and a significant perturbation of its electronic structure, leading to a change in its optical or electrochemical properties. This could be exploited for the development of selective metal-ion sensors. The design of such materials would involve incorporating the this compound unit into a larger polymer or solid-state framework.

Future Research Directions and Emerging Paradigms for 1 4 Nitrophenyl 3,4 Dihydroisoquinoline

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Future research will likely focus on several key areas:

Predictive Modeling for Bioactivity: AI algorithms can be trained on existing data from structurally similar isoquinoline (B145761) derivatives to build predictive models for various biological activities. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can correlate specific structural features of 1-(4-nitrophenyl)-3,4-dihydroisoquinoline analogs with their therapeutic effects, guiding the design of compounds with enhanced potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold. By defining desired properties—such as high binding affinity to a specific biological target or particular electronic characteristics—these models can propose novel structures that chemists can then synthesize and test. asiaresearchnews.com

Reaction Pathway Optimization: Machine learning can predict the outcomes of chemical reactions and suggest optimal synthetic pathways. cam.ac.uk This can help overcome challenges in synthesizing complex derivatives, improving yields and reducing the reliance on trial-and-error experimentation. drugtargetreview.com By analyzing vast reaction databases, AI can propose novel, more efficient routes to functionalized 1-(4-nitrophenyl)-3,4-dihydroisoquinolines.

Table 1: Application of AI/ML Models in this compound Research

AI/ML TechniqueApplication AreaPotential Outcome
Quantitative Structure-Activity Relationship (QSAR) Bioactivity PredictionIdentification of key structural motifs for enhanced therapeutic activity.
Generative Adversarial Networks (GANs) De Novo Molecular DesignCreation of novel derivative libraries with optimized properties.
Retrosynthesis Prediction Models Synthetic Route PlanningDiscovery of more efficient and sustainable synthetic pathways.
Molecular Docking Simulations Target IdentificationPrediction of binding affinity to various biological targets.

Exploration of Novel Synthetic Pathways for Accessing Diverse Chemical Space

While classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational for isoquinoline synthesis, future research will concentrate on developing more versatile and sustainable synthetic methodologies to expand the chemical space around the this compound core. organic-chemistry.orgorganicreactions.orgpharmaguideline.com These advanced strategies will enable the creation of a wider array of derivatives with unique functionalities.

Key areas for exploration include:

C-H Activation/Functionalization: Direct functionalization of the carbon-hydrogen bonds on the isoquinoline or phenyl rings offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. organic-chemistry.org This allows for late-stage modification of the core structure, rapidly generating diverse libraries of compounds for screening.

Photoredox and Electrocatalysis: These methods use visible light or electricity to drive chemical reactions under mild conditions. mdpi.com They can enable transformations that are difficult to achieve with traditional thermal methods, opening up new avenues for creating complex derivatives of this compound.

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. researchgate.net Developing novel MCRs to construct or modify the this compound scaffold would significantly streamline the synthesis of diverse analogs.

Sustainable and Green Chemistry Approaches: The use of environmentally benign solvents (like water or bio-based solvents), heterogeneous catalysts, and energy-efficient techniques (such as microwave-assisted synthesis) will be crucial. nih.govmdpi.comrsc.org These approaches reduce waste and environmental impact, aligning with modern principles of sustainable chemical manufacturing. researchgate.net

Table 2: Comparison of Synthetic Methodologies for Dihydroisoquinoline Derivatives

MethodTraditional Approach (e.g., Bischler-Napieralski)Novel Approach (e.g., C-H Activation)
Starting Materials Often requires multi-step preparation of precursors.Can use simpler, non-prefunctionalized substrates.
Reaction Conditions Frequently requires harsh reagents (e.g., strong acids) and high temperatures. organicreactions.orgOften proceeds under mild conditions (e.g., room temperature). organic-chemistry.org
Efficiency Can have moderate yields and limited scope.High atom economy and potential for broader substrate scope.
Sustainability May generate significant chemical waste.Generally more environmentally friendly.

Identification of Untapped Biological Targets and Therapeutic Avenues (In Vitro)

The 1-aryl-3,4-dihydroisoquinoline framework is present in compounds with a range of biological activities, including anticancer and kinase inhibitory effects. nih.govnih.gov However, the full therapeutic potential of this compound itself remains largely unexplored. Future in vitro research should aim to identify and validate novel biological targets for this compound and its derivatives.

Promising areas for investigation include:

Kinase Inhibition: Many 1-aryl-isoquinoline derivatives are known to inhibit protein kinases, which are crucial targets in oncology. nih.gov Screening this compound against a broad panel of kinases could identify novel inhibitors for diseases like cancer.

Neurodegenerative Diseases: Given that some isoquinoline alkaloids exhibit neuroprotective properties, investigating the effect of this compound on targets related to Alzheimer's or Parkinson's disease, such as enzymes involved in amyloid-beta processing or alpha-synuclein (B15492655) aggregation, is a promising avenue.

Infectious Diseases: The structural similarity to compounds with antimalarial and antimicrobial activity suggests that this compound could be a valuable scaffold for developing new anti-infective agents. rsc.org In vitro screening against various pathogens, including drug-resistant bacteria and parasites, is warranted.

Enzyme Inhibition: Dihydroisoquinoline scaffolds have been found to inhibit enzymes like leucine (B10760876) aminopeptidase, which is implicated in cancer. mdpi.com A broader enzymatic screening could uncover previously unknown inhibitory activities.

Table 3: Potential Biological Targets for this compound (In Vitro)

Therapeutic AreaPotential Biological TargetSuggested In Vitro Assay
Oncology c-Jun N-terminal kinases (JNKs), TubulinRadiometric kinase assays, Tubulin polymerization assays. nih.govnih.gov
Neurodegeneration Butyrylcholinesterase (BChE), Monoamine Oxidase (MAO)Ellman's method for cholinesterase activity, MAO-Glo assay.
Infectious Diseases Plasmodium falciparum enzymes, Bacterial DNA gyrase[3H]hypoxanthine incorporation assay, DNA supercoiling assay. rsc.org
Metabolic Disorders Dipeptidyl peptidase-4 (DPP-4)Fluorometric assays for enzyme activity.

Development of Advanced Functional Materials for Sustainable Technologies

Beyond its biomedical potential, the unique electronic and structural properties of this compound make it an attractive candidate for applications in materials science. The combination of the electron-rich dihydroisoquinoline ring system and the electron-withdrawing nitrophenyl group creates a push-pull electronic structure, which is highly desirable for various functional materials.

Future research in this domain could explore:

Organic Electronics: The compound's structure suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in organic field-effect transistors (OFETs). Its photophysical properties, such as fluorescence, should be investigated to assess its suitability as an emitter or sensitizer. acs.org

Chemical Sensors: The nitroaromatic group can interact with specific analytes, making the compound a candidate for chemosensors. Functionalization of the dihydroisoquinoline core could tune its selectivity and sensitivity for detecting ions, explosives, or environmentally hazardous substances.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for metals. acs.org The this compound molecule could adsorb onto metal surfaces, forming a protective layer that prevents corrosion, a critical application for sustainable infrastructure.

Table 4: Potential Applications in Functional Materials

Application AreaRelevant PropertiesResearch Focus
Organic Light-Emitting Diodes (OLEDs) Luminescence, charge transport capabilities.Synthesis of derivatives with high quantum yields and thermal stability.
Chemical Sensors Electron-deficient nitro group, potential for host-guest interactions.Investigating changes in optical or electronic properties upon analyte binding.
Corrosion Inhibition Presence of nitrogen heteroatom, aromatic rings for surface adsorption. acs.orgElectrochemical studies to measure inhibition efficiency on various metals.
Nonlinear Optics (NLO) Push-pull electronic structure, molecular hyperpolarizability.Measurement of NLO properties for applications in optical communications.

Q & A

Q. What are the common synthetic routes for 1-(4-Nitrophenyl)-3,4-dihydroisoquinoline, and what are their comparative advantages?

Methodological Answer: The compound is typically synthesized via cyclization or coupling strategies. Three primary methods are:

Bischler–Napieralski Reaction : Involves cyclization of N-phenethylamides using POCl₃. For example, POCl₃-mediated cyclization in dry toluene at 110°C for 8 hours yields 70–85% purity after pH adjustment (>10) and extraction .

Aza-Friedel-Crafts Reaction : Solvent-free coupling between 3,4-dihydroisoquinoline and nitroaromatics (e.g., 4-nitrophenol) under thermal conditions. This method avoids toxic solvents but may require extended reaction times .

Ring Expansion of Pseudo Bases : Utilizes 3,4-dihydroisoquinoline pseudo bases with acylating agents, producing derivatives with high regioselectivity .

Q. Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)AdvantagesLimitationsReference
Bischler–NapieralskiPOCl₃, dry toluene, 110°C70–85High regioselectivity, scalableHarsh conditions, POCl₃ toxicity
Aza-Friedel-CraftsSolvent-free, 110°C, 8h65–75Eco-friendly, minimal purificationLimited substrate scope
Ring ExpansionAcylating agents, one-pot80–90Versatile for functionalizationRequires pseudo base precursors

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl substituents (δ 8.1–8.3 ppm) confirm structural integrity .
  • GC-MS : Retention time (~12.5 min) and molecular ion peak (m/z 254.29 [M+H]⁺) verify purity and molecular weight .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles for conformational analysis .

Q. Common Spectroscopic Parameters

TechniqueKey Signals/ParametersApplication ExampleReference
¹H NMRδ 7.2–8.5 ppm (aromatic protons)Confirming aromatic substitution
GC-MSm/z 254.29 [M+H]⁺Molecular weight confirmation
XRDC15H14N2O2, P2₁/c space groupCrystal packing analysis

Q. What safety precautions are critical when handling this compound?

Methodological Answer: The compound is classified under EU-GHS/CLP for acute toxicity (oral, dermal, inhalation; Category 4). Mitigation strategies include:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of POCl₃ or nitroaromatic intermediates .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal contact .
  • Waste Management : Neutralize acidic byproducts (e.g., from POCl₃) with NaOH before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Replace POCl₃ with milder Lewis acids (e.g., ZnCl₂) to reduce toxicity while maintaining cyclization efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance solubility of nitroaromatic intermediates .
  • pH Control : Maintain pH >10 during workup to prevent protonation of the dihydroisoquinoline core, improving extraction efficiency .

Case Study : Replacing toluene with dichloromethane in POCl₃-mediated cyclization increased yield from 75% to 88% but required stricter temperature control .

Q. What computational methods predict the compound’s pharmacological potential?

Methodological Answer:

  • Molecular Docking : Simulate interactions with biological targets (e.g., antitumor proteins) using AutoDock Vina. Reference crystal structures (e.g., PDB ID: 1T45) validate binding poses .
  • QSAR Models : Correlate substituent effects (e.g., nitro vs. iodophenyl groups) with bioactivity. For example, nitrophenyl derivatives show enhanced antimicrobial activity due to electron-withdrawing effects .
  • ADMET Prediction : Tools like SwissADME assess drug-likeness (e.g., logP = 2.8 indicates moderate blood-brain barrier penetration) .

Q. How do structural modifications influence biological activity?

Methodological Answer:

  • Nitro Group Positioning : Para-substitution (vs. ortho/meta) enhances electron-deficient character, improving DNA intercalation in antitumor assays .
  • Heterocycle Fusion : Adding triazolo or furyl moieties (e.g., 5-(4-chlorophenyl)-3-(2-furyl)-triazolo-isoquinoline) increases selectivity for kinase inhibition .

Q. Biological Activity Comparison

ModificationBioactivity (IC₅₀)TargetReference
4-Nitrophenyl12 µM (Antimicrobial)E. coli DH5α
4-Iodophenyl8 µM (Antitumor)HeLa cells
Triazolo-fused derivative5 µM (Kinase inhibition)EGFR tyrosine kinase

Q. How are degradation products analyzed, and what stability challenges exist?

Methodological Answer:

  • HPLC-MS : Monitor hydrolytic degradation (e.g., nitro group reduction to amine) under accelerated stability conditions (40°C/75% RH) .
  • TGA/DSC : Assess thermal stability; decomposition onset at 220°C suggests suitability for high-temperature applications .
  • Surface Adsorption Studies : Use microspectroscopic imaging (e.g., AFM-IR) to detect interactions with indoor surfaces, relevant for environmental fate studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.